molecular formula C27H28N2O2S B6052733 [4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone

Cat. No.: B6052733
M. Wt: 444.6 g/mol
InChI Key: SPROYDIZXLYCEB-UHFFFAOYSA-N
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Description

[4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a thiophene ring substituted with a hydroxy-methylbutynyl group

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c1-27(2,31)16-15-23-13-14-24(32-23)26(30)29-19-17-28(18-20-29)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,25,31H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPROYDIZXLYCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Substitution with Diphenylmethyl Group: The piperazine ring is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydride to introduce the diphenylmethyl group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution with Hydroxy-Methylbutynyl Group: The thiophene ring is then functionalized with a hydroxy-methylbutynyl group through a Sonogashira coupling reaction involving an alkyne and a halide.

    Coupling of the Two Fragments: Finally, the piperazine and thiophene fragments are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine and thiophene moieties are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Diphenylmethyl)piperazin-1-yl]methanone: Lacks the thiophene ring and hydroxy-methylbutynyl group.

    [5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone: Lacks the piperazine ring and diphenylmethyl group.

    [4-(Diphenylmethyl)piperazin-1-yl][5-(methyl)thiophen-2-yl]methanone: Lacks the hydroxy-methylbutynyl group.

Uniqueness

The uniqueness of [4-(Diphenylmethyl)piperazin-1-yl][5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]methanone lies in its combination of a piperazine ring with a diphenylmethyl group and a thiophene ring with a hydroxy-methylbutynyl group. This unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

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